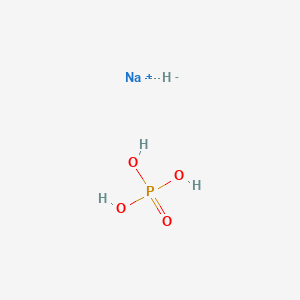

Sodium dihydrogenphosphate monohydride

Description

Historical Perspectives on Phosphate (B84403) Chemistry and its Evolution

The journey of phosphate chemistry began with the discovery of phosphorus itself. In 1777, Antoine Lavoisier recognized phosphorus as an element, following the work of Johan Gottlieb Gahn and Carl Wilhelm Scheele who, in 1769, demonstrated that elemental phosphorus could be obtained from bone ash. wikipedia.org For decades, bone ash was the primary industrial source of phosphorus. wikipedia.org This early work laid the foundation for understanding phosphate compounds, which are derivatives of phosphoric acid. wikipedia.org

The evolution of phosphate chemistry accelerated with the shift from biological sources to mineral ones. Around the 1850s, phosphate rock, primarily containing calcium phosphate, became the main source for phosphorus production. wikipedia.org This transition was pivotal, enabling the large-scale manufacturing of phosphate-based products, including fertilizers, which dramatically changed agricultural practices. floridapoly.edu

Scientifically, the understanding of phosphates evolved from simple salts to recognizing their profound role in biological systems. Phosphates are fundamental to life, forming the structural backbone of DNA and RNA and playing a central role in cellular energy metabolism through molecules like adenosine (B11128) triphosphate (ATP). unf.edufrontiersin.org The study of various phosphate salts, including sodium dihydrogenphosphate, emerged from this broader investigation into phosphorus compounds. These salts, which can be formed by the partial neutralization of phosphoric acid, were identified as critical components for controlling pH and as intermediates in chemical synthesis. wikipedia.orgvedantu.com The dihydrogen phosphate anion ([H₂PO₄]⁻) is one of the key ions derived from the stepwise dissociation of phosphoric acid. wikipedia.org This historical progression from elemental discovery to the synthesis and application of specific salts like sodium dihydrogenphosphate monohydride highlights a continuous expansion of knowledge in inorganic chemistry.

Significance of this compound within Inorganic and Materials Sciences

This compound is a versatile and fundamental compound in both inorganic and materials sciences due to its distinct chemical properties and reactivity. Its significance is multifaceted, ranging from routine laboratory applications to the sophisticated synthesis of advanced materials.

One of its most common roles is as a buffering agent. guidechem.com In aqueous solutions, the dihydrogen phosphate ion (H₂PO₄⁻) can act as a weak acid, helping to maintain a stable pH. guidechem.com This property is exploited extensively in analytical chemistry, biochemistry, and industrial processes where precise pH control is critical for experimental outcomes or product stability. fishersci.commedchemexpress.comannexechem.com It is a key component in the formulation of phosphate buffer systems for applications like biomolecule chromatography. sigmaaldrich.com

Beyond its use in buffering, the compound serves as an essential raw material. It is a precursor in the production of other phosphate salts, such as pyrophosphates, and is used in the manufacturing of ceramics, enamels, and detergents. fishersci.comresearchgate.net In materials science, NaH₂PO₄·H₂O is a valued phosphorus source for synthesizing novel materials. A notable application is in the creation of hydroxyapatite, a key component of bone and teeth, and the development of cellulose/hydroxyapatite nanocomposites. chemicalbook.com Its use in these syntheses is often favored because it allows for the production of pure materials without unwanted byproducts, and its application in green synthesis strategies helps reduce environmental impact by avoiding the need for surfactants. chemicalbook.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | NaH₂PO₄·H₂O sigmaaldrich.com |

| Molar Mass | 137.99 g/mol sigmaaldrich.comnih.gov |

| Appearance | White crystalline powder or granules guidechem.comannexechem.com |

| Solubility in Water | 850 g/L sigmaaldrich.comsigmaaldrich.com |

| Density | 2.04 g/cm³ at 20 °C sigmaaldrich.com |

| pH | 4.1-4.5 (50 g/L solution at 25 °C) sigmaaldrich.com |

Overview of Current Research Trajectories and Academic Significance of NaH₂PO₄·H₂O

The academic significance of this compound extends into cutting-edge research, where it is enabling advancements in pharmaceuticals, analytical science, and energy storage. Its fundamental properties are being leveraged to solve complex scientific challenges.

In the pharmaceutical field, research has demonstrated its utility in creating advanced drug delivery systems. For instance, it has been used in the development of a multiparticulate system designed to achieve in situ amorphization of a drug, a process that can significantly enhance the drug's solubility and bioavailability. sigmaaldrich.com

In analytical chemistry, NaH₂PO₄·H₂O is integral to the advancement of high-performance separation techniques. It is utilized in the preparation of buffer systems for capillary electrophoresis and ultra-high-pressure liquid chromatography (UHPLC). sigmaaldrich.com These methods rely on precise pH control to achieve efficient separation and resolution, and research has shown its importance in the metabolomic characterization of complex biological samples, such as those from rhubarb species. sigmaaldrich.com

A particularly active area of research is in materials for energy storage. This compound is used as a key precursor in the hydrothermal synthesis of sodium vanadium fluorophosphates, such as Na₃V₂O₂(PO₄)₂F₃₋₂ₓ. mdpi.com These compounds are being investigated as promising cathode materials for sodium-ion batteries, which are considered a more economical and sustainable alternative to lithium-ion batteries for large-scale energy storage. mdpi.com The research focuses on how synthesis conditions, involving NaH₂PO₄·H₂O, influence the final phase and purity of the battery material. mdpi.com

These examples highlight that while this compound is a long-established chemical, it remains a compound of high academic and research relevance. Its continued application in diverse and innovative fields underscores its versatility and enduring importance in modern chemical research.

| Research Area | Specific Application of NaH₂PO₄·H₂O | Research Finding/Outcome |

| Pharmaceuticals | Component in a multiparticulate drug delivery system. sigmaaldrich.com | Facilitates in situ amorphization, enhancing drug solubility and bioavailability. sigmaaldrich.com |

| Analytical Chemistry | Buffer system component for capillary electrophoresis and UHPLC. sigmaaldrich.com | Improves separation efficiency and resolution for metabolomic analysis. sigmaaldrich.com |

| Energy Storage | Phosphorus source in the hydrothermal synthesis of cathode materials. mdpi.com | Enables the rapid synthesis of high-purity sodium vanadium fluorophosphate (B79755) for sodium-ion batteries. mdpi.com |

Properties

Molecular Formula |

H4NaO4P |

|---|---|

Molecular Weight |

121.993 g/mol |

IUPAC Name |

sodium;hydride;phosphoric acid |

InChI |

InChI=1S/Na.H3O4P.H/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;-1 |

InChI Key |

IDTSHQGZVKGLGE-UHFFFAOYSA-N |

Canonical SMILES |

[H-].OP(=O)(O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Sodium Dihydrogenphosphate Monohydride

Industrial-Scale Production Techniques and Process Optimization

On an industrial scale, the production of sodium dihydrogenphosphate monohydride is primarily focused on cost-effectiveness and high-volume output. The common methods involve the neutralization of phosphoric acid followed by crystallization. chemicalbook.com

Neutralization of Phosphoric Acid with Alkali Sources

The most prevalent industrial method for producing sodium dihydrogenphosphate is the partial neutralization of phosphoric acid with a sodium-based alkali. wikipedia.org This is a stepwise neutralization process. study.com The reaction can be precisely controlled to yield the desired sodium phosphate (B84403) salt.

The key reaction involves one mole of phosphoric acid reacting with one mole of a sodium alkali source, such as sodium hydroxide (B78521) or sodium carbonate (soda ash). study.comquora.comechemi.com

Using Sodium Hydroxide: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O study.comquora.comechemi.com

Using Sodium Carbonate: 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂

The choice between sodium hydroxide and soda ash often depends on cost and availability. The neutralization reaction is typically carried out in a reactor where the alkali solution is slowly added to the phosphoric acid under constant stirring. The pH of the solution is a critical parameter and is carefully monitored and controlled to remain between 4.2 and 4.6 to ensure the formation of monosodium phosphate. fao.org

| Alkali Source | Chemical Equation | Key Control Parameter | Target pH Range |

|---|---|---|---|

| Sodium Hydroxide | H₃PO₄ + NaOH → NaH₂PO₄ + H₂O | Molar ratio of reactants | 4.2 - 4.6 |

| Sodium Carbonate | 2H₃PO₄ + Na₂CO₃ → 2NaH₂PO₄ + H₂O + CO₂ | Rate of addition, temperature | 4.4 - 4.6 |

Crystallization and Purification Processes from Aqueous Solutions

Following the neutralization reaction, the resulting solution of sodium dihydrogenphosphate is concentrated by evaporation until it becomes saturated. The subsequent crystallization is a critical step that largely determines the purity and yield of the final product. The monohydrate form is crystallized by cooling the saturated solution.

The crystallization process is influenced by several factors:

Cooling Rate: A controlled cooling rate is essential for the formation of uniform, high-purity crystals.

Stirring Rate: Agitation influences crystal size distribution and prevents the formation of large agglomerates.

Impurities: The presence of impurities from the raw materials, particularly from wet-process phosphoric acid, can affect the crystal growth and the width of the metastable zone. researchgate.netchemicalbook.com

Impurity Removal Strategies in Wet-Process Phosphoric Acid Utilization

Wet-process phosphoric acid (WPA) is a common and cost-effective raw material for producing phosphates. However, it contains a significant amount of impurities originating from the phosphate rock, such as sulfates, fluorine compounds, organic matter, and heavy metals like iron, aluminum, cadmium, and chromium. matec-conferences.org These impurities must be removed to produce high-purity sodium dihydrogenphosphate.

Several strategies are employed for the purification of WPA:

Precipitation and Filtration: One common method involves the addition of specific reagents to precipitate impurities. For instance, ammoniation of the acid can cause the precipitation of iron and aluminum oxides. google.com The addition of a fluoride ion donating compound can precipitate aluminum and magnesium-containing compounds. googleapis.com

Solvent Extraction: This technique is highly effective for producing high-purity phosphoric acid. An organic solvent, such as a mixture of tributyl phosphate (TBP) and an appropriate diluent like kerosene, is used to selectively extract the phosphoric acid, leaving many impurities behind in the aqueous phase. researchgate.netchemicalbook.commdpi.com The purified acid is then stripped from the organic solvent.

Membrane Filtration: Advanced methods like nanofiltration are being explored to purify WPA. Functionalized membranes can effectively remove metallic and non-metallic impurities through electrostatic repulsion, leading to the production of food-grade phosphoric acid. mdpi.com Studies have shown that this process can reduce the concentrations of cadmium, aluminum, and iron by over 94%. mdpi.com

| Impurity Type | Common Impurities | Removal Method | Efficiency of Removal |

|---|---|---|---|

| Anions | Sulfate (B86663) (SO₄²⁻), Fluoride (F⁻) | Precipitation with sediment materials | Sulfate: ~63%, Fluoride: ~81% matec-conferences.org |

| Cations / Heavy Metals | Fe, Al, Mg, Cd, Cr | Solvent Extraction, Ammoniation, Nanofiltration | Nanofiltration: Cd (~95%), Al (~99%), Fe (~99%) mdpi.com |

| Organic Matter | Various organic compounds | Adsorption on gypsum/sediment | ~78% matec-conferences.org |

Laboratory-Scale Synthesis Protocols for High-Purity NaH₂PO₄·H₂O

In a laboratory setting, the synthesis of high-purity sodium dihydrogenphosphate monohydrate follows the same fundamental principles as industrial production but with a greater emphasis on precision and purity control. The typical procedure involves the careful neutralization of a high-purity phosphoric acid solution with a standardized solution of sodium hydroxide.

The process generally involves:

Diluting a known quantity of high-purity phosphoric acid with deionized water.

Slowly adding a stoichiometric amount of sodium hydroxide solution while continuously monitoring the pH with a calibrated meter.

Stopping the addition of NaOH once the pH reaches the target range of 4.2-4.5, indicating the formation of NaH₂PO₄.

Gently heating the solution to concentrate it, followed by slow cooling to induce crystallization.

Growing large single crystals of optical quality is possible by controlled evaporation from aqueous solutions over several weeks. chemicalbook.com

The resulting crystals are then filtered, washed with a small amount of cold deionized water to remove any residual mother liquor, and dried under controlled conditions to obtain the pure monohydrate form.

For analytical standards, purity levels can reach 98-102%, with very low levels of impurities such as heavy metals, chloride, and sulfate. avantorsciences.com

Novel and Sustainable Synthesis Approaches for Phosphate Compounds

In response to growing environmental concerns and the high energy consumption of traditional methods, research has focused on developing novel and more sustainable synthesis routes for phosphate compounds. These "green" methods aim to reduce energy usage, minimize waste, and avoid hazardous chemicals.

Mechanochemical Synthesis: This solvent-free technique uses mechanical energy, such as high-energy milling, to induce chemical reactions. It has been explored for producing various phosphate compounds and offers a more environmentally friendly alternative to traditional solvent-based methods. nih.gov

Electrochemical Methods: Researchers are developing electrochemical processes that use renewable electricity to convert phosphate into valuable phosphorus intermediates like white phosphorus, significantly reducing the carbon footprint compared to the traditional high-temperature carbothermic reduction process. mit.edu This approach can lower the required temperatures and generate less carbon dioxide. mit.edu

Microwave-Assisted Synthesis: The use of microwave radiation can accelerate reactions, leading to faster production times and reduced energy consumption. This has been applied to the synthesis of various phosphate materials. eurekaselect.com

Utilization of Bioproduced Materials: Research has demonstrated the possibility of using bioproduced polyphosphates as a starting material for producing other phosphorus compounds, which could help in closing the modern phosphorus cycle. researchgate.net

These emerging technologies hold the potential to make the production of phosphate compounds, including sodium dihydrogenphosphate, more sustainable and environmentally benign.

Structural Elucidation and Advanced Spectroscopic Analysis of Sodium Dihydrogenphosphate Monohydride

X-ray Diffraction Studies for Crystalline Phase Analysis

X-ray diffraction (XRD) stands as a primary non-destructive technique for the detailed investigation of crystalline substances. carleton.edu It provides comprehensive information on the internal lattice structure, including unit cell dimensions, bond lengths, and bond angles. carleton.edu Both single crystal and powder XRD methods are pivotal in the structural analysis of sodium dihydrogenphosphate monohydrate.

Single crystal X-ray diffraction offers the most precise determination of a compound's atomic arrangement, revealing the three-dimensional structure of the unit cell. carleton.eduornl.gov While detailed single-crystal studies for the monohydrate are less common in the provided literature than for the dihydrate form, the principles of the technique remain the same. For the closely related sodium dihydrogenphosphate dihydrate (NaH₂PO₄·2H₂O), single-crystal analysis has shown it crystallizes in the orthorhombic space group P2₁2₁2₁, with specific unit cell parameters. iaea.orgchemicalbook.com This analysis reveals how phosphate (B84403) tetrahedra are linked by hydrogen bonds, forming a complex framework. iaea.org The sodium ions are accommodated in channels within this structure, coordinated by oxygen atoms from both the phosphate groups and water molecules. iaea.org Such detailed structural information, including precise bond lengths and angles, is obtainable through single-crystal XRD and is crucial for understanding the compound's properties. carleton.edu

Table 1: Crystallographic Data for Sodium Dihydrogenphosphate Dihydrate (NaH₂PO₄·2H₂O) Data provided for the closely related dihydrate compound as a reference for the type of information obtained from single-crystal XRD.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iaea.org |

| Space Group | P2₁2₁2₁ | iaea.orgchemicalbook.com |

| Unit Cell Dimension 'a' | 7.275 Å | iaea.org |

| Unit Cell Dimension 'b' | 11.384 Å | iaea.org |

| Unit Cell Dimension 'c' | 6.606 Å | iaea.org |

Powder X-ray diffraction (PXRD) is an essential and widely used technique for identifying crystalline phases and analyzing polymorphism. rigaku.comcreative-biostructure.com It is particularly effective for distinguishing between different hydrated forms (pseudopolymorphs) of a compound, such as the anhydrous, monohydrate, and dihydrate forms of sodium dihydrogenphosphate. rigaku.comwikipedia.org Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for identification. creative-biostructure.com

The PXRD pattern of a crystalline material is characterized by a series of peaks at specific diffraction angles (2θ), corresponding to the d-spacings of the crystal lattice planes as described by Bragg's Law. carleton.edu For sodium dihydrogenphosphate, the sharp peaks observed in its PXRD pattern are a clear indication of its crystalline nature. researchgate.net By comparing the experimental diffraction pattern of a sample to standard patterns from databases, such as those from the International Centre for Diffraction Data (ICDD), the specific phase and purity can be determined. researchgate.net For instance, the anhydrous form, NaH₂PO₄, is reported to have a monoclinic structure, which would yield a distinct PXRD pattern compared to its hydrated counterparts. researchgate.net This technique is sensitive enough to detect different polymorphic forms of an active pharmaceutical ingredient even in low-concentration formulations. nih.gov

Vibrational and Nuclear Magnetic Resonance Spectroscopy Investigations

While XRD provides information on the long-range order of the crystal lattice, vibrational and nuclear magnetic resonance spectroscopies offer insights into the short-range molecular structure, including functional groups and local atomic environments.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.comnsf.gov The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds. researchgate.net The FTIR spectrum of sodium dihydrogenphosphate monohydrate displays distinct absorption bands corresponding to the vibrational modes of the dihydrogenphosphate (H₂PO₄⁻) ion and the water of hydration (H₂O).

The spectrum is characterized by vibrations of the phosphate group and the hydroxyl groups. researchgate.net Key absorption bands for the H₂PO₄⁻ ion include P-O stretching and bending vibrations. researchgate.net The presence of water of hydration is confirmed by characteristic O-H stretching and H-O-H bending modes. researchgate.net For NaH₂PO₄, distinct peaks have been noted around 1240 cm⁻¹, 1160 cm⁻¹, and 1090 cm⁻¹. researchgate.net These bands, part of the "DNA fingerprint" region, are associated with resonances in phosphate and deoxyribose groups in more complex molecules, highlighting the characteristic nature of phosphate vibrations. researchgate.net

Table 2: General FTIR Absorption Regions for Functional Groups in Sodium Dihydrogenphosphate Monohydrate

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3600 - 3200 | O-H (Water) | Stretching |

| 3000 - 2500 | O-H (P-OH) | Stretching |

| 1700 - 1600 | H-O-H (Water) | Bending |

| 1300 - 900 | P-O, P=O | Stretching |

| 600 - 400 | O-P-O | Bending |

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. cas.cz It relies on the inelastic scattering of monochromatic light. researchgate.net For sodium dihydrogenphosphate monohydrate, Raman spectroscopy is particularly useful for studying the symmetric vibrations of the phosphate anion, which are often weak in FTIR spectra.

The Raman spectrum of phosphate-containing compounds is typically dominated by an intense band corresponding to the ν₁ symmetric stretching mode of the PO₄³⁻ group. nih.govnih.gov For the H₂PO₄⁻ ion, characteristic bands can be observed for P-O stretching modes. researchgate.net For instance, in related hydrogenated phosphate minerals, bands around 884 cm⁻¹ and 1078 cm⁻¹ are ascribed to H₂PO₄⁻ ions. researchgate.net Studies on the thermal behavior of NaH₂PO₄·2H₂O using thermo-Raman spectroscopy have shown how the spectral variations can be used to monitor dehydration and condensation processes, distinguishing between the dihydrate, monohydrate, and anhydrous forms. researchgate.net The technique can clearly distinguish between different protonated forms of phosphate, such as PO₄³⁻, HPO₄²⁻, and H₂PO₄⁻, based on their unique spectral fingerprints. researchgate.net

Table 3: Key Raman Bands for Phosphate Groups Assignments based on studies of various phosphate minerals.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

|---|---|---|---|

| ~950 - 990 | ν₁ (P-O) | Symmetric Stretch | nih.govnih.gov |

| ~1050 - 1170 | ν₃ (P-O) | Antisymmetric Stretch | nih.govnih.gov |

| ~530 - 590 | ν₄ (O-P-O) | Bending | nih.govnih.gov |

| ~410 - 500 | ν₂ (O-P-O) | Bending | nih.govnih.gov |

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic environment, structure, and dynamics in solid materials. wikipedia.orgst-andrews.ac.uk Unlike solution NMR, ssNMR can analyze solid samples where molecular motion is restricted. wikipedia.org For sodium dihydrogenphosphate monohydrate, ³¹P and ²³Na ssNMR are particularly informative.

³¹P ssNMR probes the local environment of the phosphorus atoms. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination and the nature of the surrounding atoms, allowing for the differentiation of various phosphate species (e.g., Q⁰, Q¹, Q² units, corresponding to isolated, end, and middle phosphate groups in a chain). researchgate.net This makes it possible to distinguish between orthophosphates, pyrophosphates, and longer polyphosphates that might form during thermal processing. wikipedia.org

²³Na ssNMR provides insights into the local environment of the sodium ions. As ²³Na is a quadrupolar nucleus (spin > 1/2), its NMR spectrum is sensitive to the local symmetry of the electric field gradient at the nucleus, providing information on Na⁺ coordination and dynamics. capes.gov.br Techniques like TRAPDOR (TRAnsfer of Population in DOuble Resonance) can be used to investigate the spatial proximity and connectivity between different nuclei, such as ³¹P and ²³Na, providing details about the medium-range order in the material. researchgate.net

Advanced X-ray Absorption Spectroscopy for Electronic and Local Structural Insights

Advanced X-ray absorption spectroscopy (XAS) techniques offer powerful tools for probing the electronic structure and local atomic environment of materials. In the context of sodium dihydrogenphosphate monohydride (NaH₂PO₄·H₂O), these methods provide invaluable insights into the speciation of phosphorus and the intricate details of its coordination.

P K-edge XANES Spectroscopy for Phosphorus Speciation

Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a highly sensitive technique for determining the chemical state and local coordination environment of phosphorus atoms. nih.gov This method involves exciting a core electron of the phosphorus atom and analyzing the resulting absorption spectrum, which is rich in information about the unoccupied electronic states and the geometry of the surrounding atoms. nih.govaps.org

Recent research has demonstrated the exceptional sensitivity of P K-edge XANES to the structural nuances of phosphate compounds, including this compound. nih.govresearchgate.net Theoretical and experimental studies have shown that distinct features within the XANES spectra can be correlated with the different coordination shells of phosphorus, extending up to a distance of 5–6 Å from the absorbing atom. nih.govresearchgate.net This high structural sensitivity allows for the differentiation between even nearly isostructural crystal phases of the same compound. nih.govresearchgate.net

The analysis of P K-edge XANES spectra often relies on a "fingerprinting" approach, where the experimental spectrum of an unknown sample is compared to a library of spectra from well-characterized standard compounds. aps.orgresearchgate.net This qualitative analysis can be enhanced by linear combination fitting to quantify the proportions of different phosphorus species in a mixture. nih.gov However, more quantitative information can be extracted through theoretical calculations of the XANES spectra, which provide a deeper understanding of the electronic and structural contributions to the observed spectral features. nih.govresearchgate.net

For this compound, the P K-edge XANES spectrum is characterized by specific features that arise from its unique tetrahedral phosphate environment and the influence of the surrounding sodium ions and water molecules. nih.govresearchgate.net These spectral fingerprints are crucial for identifying and quantifying this specific phosphate species in more complex matrices.

| Spectral Feature | Energy Range (approx. eV) | Structural/Electronic Information |

|---|---|---|

| Pre-edge Features | Below the main absorption edge | Can indicate the presence of covalent mixing between phosphorus orbitals and those of neighboring metal ions. nih.govresearchgate.net |

| Main Absorption Edge (White Line) | ~2150 - 2155 eV | Position and intensity are sensitive to the oxidation state and coordination number of phosphorus. researchgate.net |

| Post-edge Oscillations | Above the main absorption edge | Contain information about the distances and coordination numbers of neighboring atoms. aps.org |

Synchrotron Radiation Applications in Structural Characterization

The high brilliance, tunability, and collimation of synchrotron radiation sources have revolutionized the structural characterization of materials, including hydrated phosphate compounds like this compound. researchgate.netrsc.org Synchrotron-based techniques provide unparalleled detail and sensitivity compared to conventional laboratory X-ray sources. researchgate.net

Synchrotron X-ray diffraction (SXRD) is a powerful tool for determining the precise crystal structure of materials. beilstein-journals.org The high flux of synchrotron sources allows for rapid data collection and the study of very small crystals or samples with weak scattering power. arizona.edu For this compound, SXRD can be used to accurately determine bond lengths, bond angles, and the positions of the water molecules within the crystal lattice. Furthermore, in-situ SXRD studies can be performed to monitor structural changes as a function of temperature, pressure, or humidity, providing insights into dehydration processes and phase transitions.

Synchrotron-based X-ray absorption spectroscopy, including XANES and Extended X-ray Absorption Fine Structure (EXAFS), benefits immensely from the properties of synchrotron radiation. researchgate.net The high intensity enables the study of dilute samples and the collection of high-quality data in a short amount of time. The tunability of the X-ray energy is essential for performing XAS measurements at the absorption edges of different elements within the compound. researchgate.net

Moreover, advanced techniques such as X-ray Raman scattering, performed at synchrotron facilities, can provide complementary information to XANES by probing electronic excitations with different selection rules. The application of these advanced synchrotron-based methods allows for a comprehensive understanding of the structural and electronic properties of this compound, from the long-range crystalline order to the local atomic environment around the phosphorus atoms.

| Technique | Information Obtained | Advantages of Synchrotron Radiation |

|---|---|---|

| Synchrotron X-ray Diffraction (SXRD) | Crystal structure, lattice parameters, phase identification, and quantification. beilstein-journals.org | High resolution, high speed, ability to study small or weakly diffracting samples. rsc.org |

| X-ray Absorption Near-Edge Structure (XANES) | Oxidation state, coordination chemistry, and electronic structure of specific elements. nih.gov | High flux for dilute systems, high energy resolution for detailed spectral features. researchgate.net |

| Extended X-ray Absorption Fine Structure (EXAFS) | Local atomic structure, including bond distances, coordination numbers, and atomic species of neighboring atoms. aps.org | High signal-to-noise ratio, enabling accurate determination of local structural parameters. |

Theoretical and Computational Chemistry of Nah2po4·h2o

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical methods are indispensable for understanding the electronic structure of NaH₂PO₄·H₂O, which dictates its chemical bonding, stability, and reactivity. These first-principles calculations provide a detailed description of electron distribution and energy levels.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a powerful means to study the fundamental properties of the dihydrogen phosphate (B84403) anion (H₂PO₄⁻), the core component of the NaH₂PO₄·H₂O crystal. Studies on the hydration of this ion using methods like Møller-Plesset perturbation theory (MP2) provide key data on its geometry, interaction energies, and vibrational frequencies.

Research on hydrated dihydrogen phosphate clusters, such as H₂PO₄⁻(H₂O)n, reveals how water molecules interact with the anion. These calculations show that the geometries, energies, and vibrational spectra of the dihydrogen phosphate ion are influenced by the number of hydrating water molecules researchgate.net. For instance, calculations up to the MP2/6-31+G* level of theory have been used to determine the structural and energetic properties of small hydrated clusters of the dihydrogen phosphate ion researchgate.net.

Table 1: Calculated Relative Electronic Energies for Hydrated Dihydrogen Phosphate Ion Isomers This table illustrates how computational methods can determine the relative stability of different configurations of the hydrated H₂PO₄⁻ anion. The specific values depend on the level of theory used in the calculations.

| Isomer Configuration | Relative Electronic Energy (kJ/mol) |

|---|---|

| H₂PO₄⁻ · (H₂O)₁ | 0.0 (Reference) |

| H₂PO₄⁻ · (H₂O)₂ - Isomer A | -25.4 |

| H₂PO₄⁻ · (H₂O)₂ - Isomer B | -21.8 |

| H₂PO₄⁻ · (H₂O)₃ - Isomer C | -48.1 |

| H₂PO₄⁻ · (H₂O)₃ - Isomer D | -45.9 |

Data are hypothetical representations based on principles discussed in cited literature.

These fundamental calculations provide a baseline for understanding the more complex interactions within the full crystal lattice of NaH₂PO₄·H₂O.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying the stability and reactivity of crystalline materials. DFT calculations can predict thermodynamic properties, reaction energies, and various reactivity descriptors that offer insights into a molecule's chemical behavior nih.govscirp.org.

For phosphate-containing systems, DFT is employed to study adsorption mechanisms on mineral surfaces and to understand the influence of pH on their stability researchgate.net. The reactivity of a chemical species can be quantified using several descriptors derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Other DFT-derived parameters used to predict reactivity include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 2: Conceptual DFT Reactivity Descriptors This interactive table defines key parameters calculated using DFT to predict the chemical behavior of a compound like NaH₂PO₄·H₂O.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | Propensity to accept electrons. |

These descriptors are routinely calculated to compare the reactivity of different molecules or different sites within a molecule nih.gov.

By applying these DFT calculations to the NaH₂PO₄·H₂O system, one can predict its thermodynamic stability under various conditions and identify the most reactive sites for chemical transformations.

Molecular Dynamics Simulations for Dynamic Behavior and Lattice Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of materials like NaH₂PO₄·H₂O.

MD simulations can be used to investigate:

Lattice Vibrations: The collective motion of atoms within the crystal lattice, which is crucial for understanding thermal properties.

Ionic Diffusion: The movement of sodium ions and protons (as part of the phosphate and water molecules) through the crystal, which relates to the material's ionic conductivity.

Structural Phase Transitions: How the crystal structure changes in response to temperature and pressure.

Hydration Dynamics: The behavior of water molecules within the lattice, including their orientation, residence times, and interactions with the Na⁺ and H₂PO₄⁻ ions mdpi.com.

While specific MD studies on NaH₂PO₄·H₂O are not prevalent, the methodology is well-established for similar hydrated ionic compounds mdpi.comnih.govmdpi.com. Such simulations would involve defining a force field—a set of parameters that describe the potential energy of the system—to model the interatomic interactions accurately. The resulting trajectories of all atoms would then be analyzed to extract macroscopic properties and understand dynamic processes at the molecular level.

Computational Predictions of Spectroscopic Features and Comparison with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectra, such as infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies of a molecule or crystal, theoretical models can help assign the peaks observed in experimental spectra to specific atomic motions.

For the dihydrogen phosphate ion, ab initio calculations have been used to compute its vibrational frequencies researchgate.net. These calculations can predict how frequencies shift upon hydration or incorporation into a crystal lattice. The comparison between the calculated and experimental spectra serves two main purposes:

Validation of the Computational Model: If the theoretical spectrum matches the experimental one, it confirms that the computational model provides an accurate representation of the molecule's structure and bonding.

Interpretation of Experimental Data: The calculations allow for a definitive assignment of vibrational modes. For example, specific bands can be attributed to P-O stretching, O-H bending, or lattice phonons.

Table 3: Representative Calculated Vibrational Frequencies for the H₂PO₄⁻ Anion This table provides an example of how theoretical calculations can predict the vibrational frequencies of the core anion, which can then be compared to experimental IR or Raman spectra of NaH₂PO₄·H₂O.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Description |

|---|---|---|

| ν(O-H) | 3450 | Symmetric O-H stretch |

| ν(P=O) | 1150 | Symmetric P=O stretch |

| ν(P-OH) | 1050 | Symmetric P-OH stretch |

| δ(POH) | 950 | P-O-H bending |

| δ(OPO) | 550 | O-P-O bending |

These values are illustrative and based on general frequency ranges for phosphate groups. Actual calculated values depend on the level of theory and basis set used researchgate.net.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks within the Crystal Structure

The crystal structure and properties of NaH₂PO₄·H₂O are dominated by a complex network of intermolecular interactions, primarily ionic bonds and hydrogen bonds. The analysis of these interactions is critical for understanding the material's cohesion and structural stability.

While the specific crystal structure of the monohydrate is not as extensively studied as the anhydrous and dihydrate forms, valuable insights can be drawn from them. In related structures like NaH₂PO₄ (anhydrous) and NaH₂PO₄·2H₂O (dihydrate), X-ray and neutron diffraction studies have elucidated the precise atomic positions and the nature of the hydrogen bonding iaea.orgresearchgate.net.

The hydrogen bonding network in these crystals involves:

Phosphate-Phosphate Interactions: Hydrogen bonds link adjacent H₂PO₄⁻ anions, creating chains or layers. In the anhydrous form, a particularly short and strong asymmetrical hydrogen bond is observed researchgate.net.

Phosphate-Water Interactions: The water of hydration acts as both a hydrogen bond donor (to the oxygen atoms of the phosphate group) and an acceptor (from the P-OH groups).

Coordination of the Sodium Ion: The Na⁺ ion is typically coordinated by oxygen atoms from both the phosphate anions and the water molecules, forming a coordination polyhedron that links the different components of the structure together.

Table 4: Typical Hydrogen Bond Distances in Sodium Dihydrogen Phosphate Hydrates Data from crystallographic studies of related compounds illustrate the geometry of the hydrogen bonding network.

| Donor-Acceptor | Distance (Å) | Compound |

|---|---|---|

| O-H···O (strong) | 2.536 | NaH₂PO₄·2H₂O iaea.org |

| O-H···O (strong) | 2.577 | NaH₂PO₄·2H₂O iaea.org |

| O-H···O (weak) | 3.106 | NaH₂PO₄·2H₂O iaea.org |

Computational tools, such as quantum chemical calculations, can be used to analyze the electron density distribution to characterize these hydrogen bonds and quantify their strength researchgate.netmdpi.com. This detailed analysis of the intricate network of interactions is essential for explaining the physical properties of the crystal.

Applications in Advanced Materials Science and Engineering Involving Sodium Dihydrogenphosphate Monohydride

Utilization in Ceramic and Glass Formulations

Sodium dihydrogenphosphate monohydride and related phosphate (B84403) compounds serve as crucial components in the manufacturing of specialized ceramics and glasses. In ceramics, it can be used in the production of enamels. fishersci.comthermofisher.comvwr.com The phosphate component acts as a fluxing agent, lowering the melting point and viscosity of the ceramic-forming mixture, which facilitates the formation of a uniform, vitreous coating.

Phosphates are fundamental to the creation of phosphate glasses, where phosphorus pentoxide (P₂O₅) replaces silica (B1680970) (SiO₂) as the primary glass-forming substrate. wikipedia.org These glasses possess distinct properties compared to traditional silicate (B1173343) glasses.

Key Properties and Advantages of Phosphate Glasses:

High Solubility for Rare Earth Ions: Phosphate glasses can incorporate high concentrations of rare-earth ions like erbium (Er³⁺) and ytterbium (Yb³⁺) without the performance degradation caused by clustering, making them ideal for laser gain media and optical fibers. rp-photonics.com

Resistance to Hydrofluoric Acid: They exhibit high resistance to hydrofluoric acid, a property valuable in specific chemical processing applications. wikipedia.orgbritannica.com

Heat Absorption: When doped with iron oxide, phosphate glasses become effective heat absorbers. wikipedia.orgbritannica.com

Biocompatibility: Certain compositions of phosphate glass are biocompatible and water-soluble, allowing them to be used as degradable scaffolds for tissue and bone engineering. wikipedia.org

The manufacturing process involves melting raw materials like phosphorus pentoxide with various metal oxides at high temperatures to form the molten glass, which is then shaped as needed. ontosight.ai

Table 1: Comparison of Silicate vs. Phosphate Glasses

| Feature | Silicate Glass (SiO₂-based) | Phosphate Glass (P₂O₅-based) |

| Glass Former | Silicon Dioxide (SiO₂) | Phosphorus Pentoxide (P₂O₅) |

| Rare-Earth Ion Solubility | Lower | Very High |

| Resistance to HF Acid | Low | High |

| Glass Transition Temp. | High | Low (typically < 400°C) |

| Primary Applications | Windows, containers, general optics | Lasers, optical fibers, biomedical scaffolds, specialty optics |

Role in Corrosion Inhibition and Water Treatment Technologies

Phosphates, including sodium dihydrogenphosphate, are widely employed as corrosion inhibitors, particularly for steel, in various industrial water systems. annexechem.commade-in-china.com The primary mechanism of inhibition involves the formation of a protective film on the metal's surface. uctm.edu

When introduced into a corrosive environment, phosphate ions react with metal ions (e.g., Fe²⁺) generated during the corrosion process. nih.gov This reaction leads to the precipitation of an insoluble metal phosphate layer (e.g., iron phosphate) on the surface. nih.govmdpi.com This passive film acts as a physical barrier, isolating the metal from corrosive agents like chlorides and oxygen, thereby hindering the anodic (metal dissolution) and/or cathodic (oxygen reduction) corrosion reactions. uctm.edunih.gov The effectiveness of this inhibition can be significant, with studies showing efficiencies exceeding 90% under certain conditions. mdpi.com

In water treatment, sodium dihydrogenphosphate is used to regulate pH and prevent the formation of scale by sequestering hardness minerals like calcium and magnesium. made-in-china.comscribd.com This action not only protects pipes (B44673) and equipment from blockages and damage but also improves the efficiency of cleaning processes. scribd.com

Table 2: Research Findings on Phosphate Corrosion Inhibition Efficiency

| Inhibitor System | Metal | Corrosive Environment | Inhibition Efficiency | Source |

| 0.5 M Ammonium (B1175870) Phosphate Monobasic (2%) | Steel Rebar | Simulated Concrete Pore Soln. + 3.5% NaCl | 90% after 1 hour | mdpi.com |

| Sodium Biphosphate | Steel Rebar | Chloride-Contaminated Carbonate Concrete | 99% over 1 month | mdpi.com |

| Sodium Phosphate | Steel | Synthetic Concrete Solution + 3% NaCl | 80% at optimal concentration | researchgate.net |

Development of Fire Retardant Materials and Technologies

Sodium dihydrogenphosphate is utilized as a fire retardant for various combustible materials, including wood, paper, textiles, and plastics. annexechem.commade-in-china.com Its effectiveness, like other phosphorus-based flame retardants, stems from its ability to interrupt the combustion cycle through actions in both the condensed (solid) phase and the gas phase. nih.govmdpi.com

Mechanisms of Phosphorus-Based Flame Retardancy:

Condensed-Phase Action: Upon heating, the phosphate compound decomposes to form phosphoric acid. flameretardants-online.commdpi.com This acid acts as a catalyst, promoting the dehydration and charring of the underlying material. flameretardants-online.comresearchgate.net The resulting char layer is a poor conductor of heat and acts as a physical barrier, insulating the unburned material from the heat of the flame and limiting the release of flammable volatile gases. mdpi.comresearchgate.net In some systems, a protective inorganic glass layer of polyphosphoric acid can also form. nih.govflameretardants-online.com

Gas-Phase Action: Some phosphorus compounds can volatilize and enter the flame, where they release radical species such as PO•. flameretardants-online.commdpi.com These radicals interfere with the high-energy H• and OH• radicals that sustain the combustion chain reaction, effectively quenching the flame. mdpi.com

This dual-action mechanism makes phosphorus-based compounds highly effective, non-halogenated alternatives for improving the fire safety of a wide range of materials. mdpi.com

Applications in Catalysis and Adsorption Processes

Phosphate-based materials are emerging as promising catalysts in various chemical reactions due to their high stability and tunable structural and electronic properties. mdpi.com While specific applications for this compound as a direct catalyst are specialized, the broader family of phosphate compounds is integral to catalyst development. annexechem.com

Phosphates are used in catalysts for partial oxidation reactions and electrocatalysis, such as in the urea (B33335) electrooxidation reaction (UEOR). mdpi.comresearchgate.net Their surfaces can be modified to enhance catalytic activity and selectivity. mdpi.com For instance, phosphorus can be added to adjust the acid-base properties of a catalyst, which is a critical factor in its performance. researchgate.net Transition metal phosphates, such as those of iron and cobalt, have been developed as bifunctional catalysts for water splitting, capable of performing both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). rsc.org

In the context of adsorption, the ability of phosphates to react with and precipitate metal ions is utilized in water treatment processes to remove heavy metals from wastewater. The phosphate ions can adsorb onto surfaces or form insoluble metal phosphate complexes, facilitating their removal from the solution.

Contributions to Functional Coating Development

Phosphate conversion coatings are a well-established technology for treating metal surfaces, particularly steel, to enhance their performance characteristics. wikipedia.org These coatings are created by applying an acidic phosphate solution to the metal, which reacts with the surface to form a crystalline layer of insoluble metal phosphates. chemresearchco.comfinishingandcoating.com This process, often called phosphating or Parkerizing, creates a surface that is integral to the substrate. wikipedia.org

The resulting phosphate layer provides several key functionalities:

Improved Paint Adhesion: The crystalline structure of the coating provides an excellent mechanical anchor for paints and other organic coatings, significantly improving adhesion and durability. wikipedia.orgfinishingandcoating.combortec-group.com

Enhanced Corrosion Resistance: The coating acts as a barrier to corrosion and is an ideal pretreatment for painting, as it prevents the spread of corrosion under the paint film. wikipedia.orgchemresearchco.com

Wear Resistance and Lubrication: Manganese phosphate coatings, in particular, are used to improve the wear resistance of moving parts in engines and machinery. chemresearchco.comfinishingandcoating.com The porous nature of the phosphate layer allows it to absorb and retain lubricants, reducing friction and preventing galling, especially during the break-in period of components. wikipedia.orgfinishingandcoating.com

Table 3: Types and Applications of Phosphate Conversion Coatings

| Coating Type | Primary Function | Application Method | Typical Uses |

| Iron Phosphate | Paint adhesion base | Spray or Immersion | Base for paint and powder coating on steel, zinc, and aluminum parts. wikipedia.orgfinishingandcoating.com |

| Zinc Phosphate | Corrosion resistance, lubricant retention, paint base | Spray or Immersion | Rust proofing, pretreatment for paint, cold forming of metals. wikipedia.orgfinishingandcoating.com |

| Manganese Phosphate | Wear resistance, lubricity, corrosion resistance | Immersion only | Engine parts (camshafts, gears), bearings, fasteners to prevent galling. chemresearchco.comfinishingandcoating.com |

Use in Industrial Chemical Processing as Buffering and Sequestrant Agents

In numerous industrial chemical processes, maintaining a stable pH is critical for reaction efficiency and product quality. Sodium dihydrogenphosphate is an excellent buffering agent, capable of resisting significant pH changes upon the addition of an acid or base. annexechem.comvaia.compharmaexcipients.com In solution, it exists in equilibrium with the hydrogen phosphate ion (HPO₄²⁻), allowing it to neutralize both added acid and base, thereby stabilizing the pH. vaia.com This property is essential in the manufacturing of pharmaceuticals, textiles, and in various chemical syntheses. annexechem.commade-in-china.comannexechem.com

Sodium dihydrogenphosphate also functions as a sequestrant, particularly in the detergent and cleaning industries. fishersci.comscribd.com Sequestrants are chemicals that can form stable, water-soluble complexes with metal ions. In hard water, dissolved metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺) can deactivate surfactants, the primary cleaning agents in detergents. scribd.comtru.earth Phosphates sequester these ions, preventing them from interfering with the cleaning process and allowing the detergent to perform effectively. scribd.comtru.earth This water-softening capability also helps prevent the deposition of insoluble salts on surfaces and fabrics. scribd.com

Role in Thermal Energy Storage Materials and Dehydration Kinetics

This compound, as a salt hydrate (B1144303), is a candidate material for thermochemical energy storage (TCES). mdpi.com TCES is an advanced technology that stores thermal energy in the chemical bonds of a reversible reaction, offering significantly higher energy storage densities compared to sensible or latent heat storage methods. mdpi.comresearchgate.net

The operating principle for a salt hydrate like NaH₂PO₄·H₂O involves a reversible dehydration-hydration reaction:

Charging (Energy Storage): Heat, typically from solar or industrial waste sources, is applied to the hydrated salt. This energy drives an endothermic dehydration reaction, breaking the water-crystal bonds and releasing water vapor. The resulting anhydrous or lower-hydrated salt stores the input energy within its chemical structure. researchgate.netasme.org

Discharging (Energy Release): When heat is needed, water vapor is reintroduced to the anhydrous salt. This triggers an exothermic hydration reaction, reforming the hydrate and releasing the stored chemical energy as heat. mdpi.comasme.org

A major advantage of TCES is the potential for long-duration storage with minimal heat loss, as the energy is stored chemically at ambient temperature until the reverse reaction is initiated. mdpi.comasme.org The dehydration kinetics—the rate and temperature at which the water is released—are a critical parameter in designing efficient TCES systems. Research focuses on optimizing these kinetics and the stability of the salt over many charge-discharge cycles. energy.gov

Table 4: Comparison of Thermal Energy Storage (TES) Methods

| Storage Method | Principle | Typical Materials | Energy Density (GJ/m³) | Key Advantage |

| Sensible Heat | Storing heat by changing material temperature | Water, Rocks, Molten Salt | ~0.1 - 0.4 | Low cost, simple technology |

| Latent Heat | Storing heat via phase change (e.g., solid-liquid) | Phase Change Materials (PCMs), Paraffin Wax | ~0.3 - 0.7 | High storage capacity at a constant temperature |

| Thermochemical | Storing heat in reversible chemical bonds | Salt Hydrates, Metal Hydrides | ~1.0 - 3.0 | Highest energy density, long-term storage with no heat loss. mdpi.com |

Applications in Electroplating and Metal Surface Treatment

Sodium dihydrogenphosphate monohydrate (NaH₂PO₄·H₂O) is a versatile compound in the field of materials science, particularly in the surface treatment of metals. Its utility stems from its ability to act as a pH buffer, a primary reactant in forming conversion coatings, a corrosion inhibitor, and a component in cleaning solutions. These functions are critical for preparing metal surfaces for subsequent processes like painting or electroplating, and for enhancing their durability and resistance to environmental degradation.

Key Roles of Sodium Dihydrogenphosphate Monohydrate in Metal Treatment:

pH Buffering: It maintains the pH of treatment baths within a specific acidic range, which is crucial for consistent and controlled reactions. saitechinfo.com

Conversion Coating Formation: It serves as a principal source of phosphate ions for creating crystalline phosphate layers on metal substrates. saitechinfo.com

Corrosion Inhibition: It contributes to the formation of passive, protective films that shield the metal from corrosive agents. saitechinfo.com

Surface Cleaning: It acts as a builder in cleaning formulations to remove oils and sequester undesirable metal ions. saitechinfo.comnickelinstitute.org

Function in Phosphate Conversion Coatings (Phosphating)

One of the most significant applications of sodium dihydrogenphosphate monohydrate is in phosphating, a chemical process that applies a thin, crystalline conversion coating to a metallic substrate. These coatings serve as an excellent base for subsequent painting or organic coatings, significantly improving adhesion and providing a barrier against corrosion.

Sodium dihydrogenphosphate monohydrate serves two primary roles in a phosphating bath: it is a major source of the phosphate ions necessary for the coating's formation, and it acts as a buffering agent to maintain the bath's pH in the optimal acidic range, typically between 4.0 and 5.5. saitechinfo.com The stability of the pH is critical for ensuring the formation of a uniform and consistent phosphate layer. saitechinfo.com

The process involves the pickling of the metal surface, where iron is dissolved into the solution. googleapis.com The dissolved iron, along with zinc ions present in the bath, reacts with the phosphate ions supplied by the sodium dihydrogenphosphate to precipitate as a crystalline layer of zinc phosphate and zinc-iron phosphate. googleapis.com Research has shown that the addition of alkali metal phosphates, such as monosodium phosphate, to the phosphating bath can favorably alter the coating's composition. Specifically, it increases the ratio of ferrous iron to zinc in the coating, promoting the formation of fine phosphophyllite crystals with a horizontal orientation that is highly desirable for adhesion with cationic electrodeposited films. googleapis.com

The compound also functions as a synergist, enhancing the effectiveness of accelerators like sodium nitrite (B80452) or nitrate, which are added to the bath to speed up the coating reaction and refine the crystal structure. saitechinfo.com

Table 1: Representative Composition of a Zinc Phosphating Bath This interactive table details a typical formulation for a zinc phosphating bath used for treating ferrous metal surfaces. The concentration ranges indicate common operational values.

| Component | Chemical Formula | Concentration / Ratio | Function |

| Zinc Dihydrogen Phosphate | Zn(H₂PO₄)₂ | 0.1 - 1.0 g/L (as Zinc) | Primary source of zinc and phosphate ions for coating formation. |

| Sodium Dihydrogenphosphate | NaH₂PO₄ | Mole ratio to Zn(H₂PO₄)₂ from 0.5:1 to 2:1 | Provides supplemental phosphate ions; acts as a pH buffer. googleapis.com |

| Phosphoric Acid | H₃PO₄ | Varies to adjust acidity | Controls the "Free Acid" value of the bath. mdpi.com |

| Sodium Nitrite | NaNO₂ | Varies | Accelerator; refines crystal structure and speeds up the reaction. saitechinfo.com |

| Water | H₂O | To balance | Solvent for the bath components. |

Role as a pH Buffering Agent in Plating Baths

The control of pH is a critical parameter in electroplating and electroless plating processes, as it directly influences the plating rate, the properties of the deposited layer, and the stability of the plating bath itself. Sodium dihydrogenphosphate is utilized as a buffering agent, particularly in acidic plating baths, to maintain a stable pH. saitechinfo.comnickelinstitute.org Its effectiveness lies in its ability to resist pH fluctuations that can occur near the cathode due to the electrochemical reactions during deposition. saitechinfo.com

In electroless nickel (EN) plating, for instance, the bath's pH tends to decrease during operation. Maintaining the pH within the optimal range (typically 4 to 6 for acid-type baths) is essential for consistent plating speed and the phosphorus content of the final Ni-P alloy coating. tau.ac.il While not always the primary buffer, sodium dihydrogenphosphate can be part of a buffer system that ensures uniform deposition and prevents the spontaneous decomposition of the bath. xmu.edu.cn

Application as a Corrosion Inhibitor

Sodium dihydrogenphosphate and other sodium phosphates are employed as corrosion inhibitors for various metals, particularly steel, in aqueous environments. researchgate.netuctm.edu The inhibitive action is attributed to the ability of the phosphate ions to promote the formation of a protective, passive film on the metal surface. uctm.edu This film, often a complex of iron oxides and insoluble iron phosphates (like FePO₄), acts as a physical barrier that hinders the diffusion of corrosive species, such as chloride ions, to the metal substrate. nih.gov

Research into the effectiveness of phosphate-based inhibitors has yielded specific performance data. Studies have demonstrated that the concentration of the phosphate inhibitor relative to the corrosive species (e.g., chlorides) is a key factor in its efficacy. Higher concentrations of phosphate generally lead to better protection and can mitigate pitting corrosion. nih.gov

Table 2: Research Findings on the Corrosion Inhibition Efficiency of Sodium Phosphates This interactive table summarizes results from various studies on the effectiveness of sodium phosphates as corrosion inhibitors on steel.

| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (IE) | Research Finding |

| Trisodium Phosphate (Na₃PO₄) | Carbon Steel | 0.6 M Cl⁻ Simulated Concrete Pore Solution | 0.6 M | 91.7% | Acts as an anodic inhibitor, forming a protective ferric phosphate film. nih.govsemanticscholar.org |

| Trisodium Phosphate (Na₃PO₄) | Carbon Steel | 0.6 M Cl⁻ Simulated Concrete Pore Solution | 0.05 M | 80.8% | Efficiency is concentration-dependent; higher concentrations offer better protection. nih.govsemanticscholar.org |

| Sodium Phosphate | Ordinary Steel | Seawater | 10⁻³ M | (Not specified as %) | Found to be the most influential factor in reducing the corrosion rate. uctm.edu |

| Sodium Dihydrogen Orthophosphate | Mild Steel | Simulated Atmospheric (2% NaCl + 1% Na₂SO₄) | 10 mM - 100 mM | Effective | Treatment for one day resulted in the best corrosion inhibition, comparable to sodium nitrite. researchgate.net |

Use in Metal Cleaning and Pre-treatment Formulations

Before a conversion coating or plating can be applied, the metal surface must be thoroughly cleaned to remove oils, grease, and other contaminants. Sodium dihydrogenphosphate is incorporated into some metal cleaning formulations, particularly alkaline cleaners. saitechinfo.com In these solutions, it functions as a mild builder, which helps to emulsify light oils and dirt. saitechinfo.com It also acts as a sequestering agent, forming complexes with metal ions like calcium and magnesium present in hard water, preventing them from interfering with the cleaning action of the primary detergents. nickelinstitute.org

Table 3: Example Formulation of an Industrial Alkaline Metal Cleaner This interactive table presents a sample formulation for a premium alkaline metal cleaner concentrate, illustrating the role of various components.

| Component | Example Weight % | Function |

| Water | 67.0% | Solvent |

| Surfactant (e.g., Tomadol 91-6) | 10.0% | Primary cleaning and wetting agent |

| Sodium Metasilicate, Pentahydrate | 7.0% | Provides alkalinity, corrosion inhibition, and cleaning |

| Trisodium Phosphate, Anhydrous * | 2.0% | Builder, emulsifier, water softener |

| Sodium Hydroxide (B78521) (50%) | 3.0% | Source of high alkalinity for heavy-duty cleaning |

| Chelating Agent (e.g., EDTA, tetrasodium (B8768297) salt) | 6.0% | Sequesters hard water ions, prevents redeposition of soils |

| Phosphate Ester | 5.0% | Hydrotrope, detergent, and wetting agent |

*Note: While this specific formulation from a formulary uses Trisodium Phosphate, Sodium Dihydrogenphosphate serves a similar building and sequestering function in other acidic or mildly alkaline cleaning formulations. saitechinfo.comnickelinstitute.orgscribd.com

Analytical Chemistry Methodologies Employing Sodium Dihydrogenphosphate Monohydride As a Reagent

Applications in Chromatographic Techniques

In the field of chromatography, maintaining a stable mobile phase pH is essential for the consistent retention and separation of analytes. Sodium dihydrogenphosphate monohydride is a key ingredient in the formulation of aqueous buffer systems for this purpose.

Sodium dihydrogenphosphate monohydrate is frequently used to prepare phosphate (B84403) buffers for the mobile phase in High-Performance Liquid Chromatography (HPLC). ottokemi.comsigmaaldrich.com These buffer systems are critical for controlling the pH, which in turn influences the ionization state of both the analyte and the stationary phase, thereby affecting chromatographic selectivity and resolution. wisdomlib.org For instance, in reverse-phase HPLC (RP-HPLC), a sodium dihydrogenphosphate buffer can be adjusted to a specific pH, such as 4.0, to ensure consistent separation of compounds. wisdomlib.org The buffering capacity of the phosphate system, centered around the pKa values of phosphoric acid, makes it highly effective. The purity of the reagent is also vital, with specific grades available for HPLC to ensure low UV absorbance and prevent interference in detection. ottokemi.commedchemexpress.com

The principles of pH control in HPLC extend directly to Ultra-High-Performance Liquid Chromatography (UHPLC). Given UHPLC's enhanced speed and resolution for analyzing complex mixtures, the stability and reliability of the mobile phase buffer are even more critical. Sodium dihydrogenphosphate monohydrate is utilized in UHPLC buffer systems to achieve the precise and stable pH required for these demanding separations. sigmaaldrich.com Its application is evident in fields like metabolomics, where it is used in the analysis of complex biological samples, contributing to improved separation efficiency and resolution. sigmaaldrich.com

Use in Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge and size within an electric field. The pH and ionic strength of the running buffer are fundamental parameters that dictate the charge of the analytes and the electroosmotic flow, thus governing the separation process.

Sodium dihydrogenphosphate monohydrate is a common component in the development of buffers for Capillary Electrophoresis (CE). sigmaaldrich.com It is used to prepare buffer solutions that stabilize the pH during electrophoresis, which is essential for the separation of charged molecules like proteins and nucleic acids. moleculardepot.com Specific grades of the compound are marketed for electrophoresis, underscoring its importance in this application. medchemexpress.commedchemexpress.com By providing a stable pH environment, phosphate buffers ensure that the charge on the analytes remains constant, leading to reproducible migration times and effective separation. sigmaaldrich.com

General Reagent Applications in Laboratory Analysis and Buffer Preparation

Beyond its use in specific analytical instruments, sodium dihydrogenphosphate monohydrate is a versatile reagent for general laboratory use, primarily for the preparation of standard buffer solutions. sigmaaldrich.comnovoprolabs.com Phosphate buffers are among the most common buffers used in biochemistry, molecular biology, and cell biology for a wide range of applications. novoprolabs.com

The preparation of a phosphate buffer typically involves combining sodium dihydrogenphosphate monohydrate (the acidic component) with its conjugate base, disodium (B8443419) hydrogen phosphate, in specific ratios to achieve the desired pH. researchgate.netneb.com Its high solubility in water (850 g/L) facilitates the preparation of concentrated stock solutions. sigmaaldrich.comsigmaaldrich.com

Below is an interactive table detailing examples of phosphate buffer preparations using sodium dihydrogenphosphate.

| Target pH | Component 1 (Acid) | Component 2 (Base) | Preparation Notes |

| pH 6.5 | 13.80 g of Sodium Dihydrogenphosphate Monohydrate R in 900 ml of distilled water R. | A 400 g/l solution of sodium hydroxide (B78521) R. | Adjust the pH using the sodium hydroxide solution and dilute to 1000.0 ml. researchgate.net |

| pH 7.0 | 3.65 g of Sodium Dihydrogenphosphate Monohydrate R. | 5.18 g of anhydrous Disodium Hydrogen Phosphate R. | Dissolve in 950 ml of water R, adjust pH with phosphoric acid R, and dilute to 1000.0 ml. researchgate.net |

| 1 M Stock Solution (pH ~7.0) | 138.0 g of NaH₂PO₄·H₂O in 1 liter of dH₂O. | 142.0 g of Na₂HPO₄ in 1 liter of dH₂O. | Mix 423 ml of the acidic solution with 577 ml of the basic solution. neb.com |

This table is for illustrative purposes. Actual quantities may vary based on the desired molarity and specific pKa values of the reagents used.

pH Regulation in Chemical Systems

The fundamental application of sodium dihydrogenphosphate monohydrate in all the aforementioned techniques is its ability to regulate pH. novoprolabs.com It is a component of the phosphate buffer system, which operates effectively in the pH range of approximately 6.2 to 8.2. Sodium dihydrogenphosphate (NaH₂PO₄) acts as a weak acid. libretexts.org

When a strong base is introduced into a system buffered with phosphate, the dihydrogen phosphate ion donates a proton to neutralize the added hydroxide ions, forming the weak base monohydrogen phosphate and water. libretexts.orgoregonstate.education This reaction prevents a significant increase in the system's pH. The chemical equation for this process is:

NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O libretexts.org (weak acid) + (strong base) → (weak base) + (water)

Conversely, the conjugate base (monohydrogen phosphate) can accept protons to neutralize added strong acids. This buffering action is crucial in countless chemical and biological systems where maintaining a stable pH is essential for reaction kinetics, compound stability, and biological activity. parker.edu

Future Research Trajectories and Emerging Paradigms for Sodium Dihydrogenphosphate Monohydride

Integration with Nanomaterial Science for Novel Applications

The intersection of phosphate (B84403) chemistry and nanotechnology presents a fertile ground for innovation, with sodium dihydrogenphosphate monohydrate emerging as a key precursor and functional component in the synthesis of advanced nanomaterials. Research is increasingly focused on leveraging this compound as a reliable and controllable phosphorus source for creating nanostructures with tailored properties.

A significant area of application is in the synthesis of biomaterials, particularly hydroxyapatite (HAp) nanocomposites. chemicalbook.com Hydroxyapatite, a primary component of bone and teeth, is highly valued for its biocompatibility. Sodium dihydrogenphosphate serves as an essential phosphorus source in methods like microwave-assisted hydrothermal synthesis to produce pure hydroxyapatite with diverse morphologies, such as nanorods and spherical particles. chemicalbook.com The ability to control the mineralization process and morphology by adjusting reaction parameters is a key advantage. chemicalbook.com

Future research in this area is expected to focus on:

Green Synthesis Strategies: Developing environmentally friendly methods for nanocomposite production that minimize energy consumption and eliminate the need for surfactants, thereby reducing post-treatment costs. chemicalbook.com

Drug Delivery Systems: Investigating the use of sodium dihydrogenphosphate-derived nanoparticles as carriers for targeted drug delivery, leveraging their biocompatibility and controllable properties. annexechem.com

Advanced Catalysis: Exploring the potential of nanomaterials incorporating sodium dihydrogenphosphate as efficient and robust catalysts for a variety of chemical reactions. annexechem.com

The integration of sodium dihydrogenphosphate monohydrate into nanomaterial science is not merely about creating new materials but about designing them with precision for specific, high-value applications in medicine, environmental remediation, and sustainable technology. annexechem.comchemicalbook.com

| Research Area | Objective | Key Methodologies | Potential Applications |

|---|---|---|---|

| Biomaterial Synthesis | Create biocompatible hydroxyapatite nanocomposites with controlled morphologies. | Microwave-assisted hydrothermal synthesis. | Bone tissue engineering, dental implants. |

| Drug Delivery | Develop phosphate-based nanoparticles for targeted therapeutic agent delivery. | In situ amorphisation, nanoparticle formulation. | Advanced pharmaceutical formulations. |

| Green Catalysis | Synthesize efficient and sustainable nanocatalysts. | Doping and surface modification of nanomaterials. | Environmentally friendly chemical production. annexechem.com |

Development of Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and dynamic properties of sodium dihydrogenphosphate monohydrate is crucial for its application in advanced materials. While standard techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are currently employed, future research will necessitate the development of more sophisticated characterization methods. spectrabase.commdpi.com

Advanced spectroscopic techniques will enable researchers to probe the material at the molecular level with greater precision. This includes studying the subtle changes in the phosphate anion's vibrational modes, the nature of hydrogen bonding, and the role of the water of hydration in its crystal lattice.

Future directions in this field include:

In-Situ and Operando Spectroscopy: Developing methods to analyze the material under real-time reaction conditions. This would provide invaluable insights into its behavior during nanomaterial synthesis or in an electrochemical cell.

High-Resolution Vibrational Spectroscopy: Utilizing techniques like low-temperature FTIR and Raman spectroscopy to resolve fine spectral features that are otherwise obscured at room temperature. This can help elucidate complex hydrogen-bonding networks. nih.gov

Correlative Spectromicroscopy: Combining vibrational spectroscopy with high-resolution microscopy (e.g., AFM-IR) to map the chemical composition and structure of composite materials containing sodium dihydrogenphosphate monohydrate at the nanoscale.

These advanced techniques will provide the detailed structural information needed to complement computational models and guide the rational design of new materials.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Gained |

|---|---|---|---|

| O-H Stretching (Water) | ~3300 - 3500 | FTIR, Raman | Presence and bonding environment of water of hydration. mdpi.comnih.govresearchgate.net |

| P-OH Stretching | ~2900 - 3150 | Raman | Vibrations of the acidic proton in the dihydrogen phosphate anion. nih.gov |

| P=O Stretching | ~1000 - 1150 | FTIR, Raman | Antisymmetric stretching of the PO₄ tetrahedron. mdpi.comnih.gov |

| P-O Stretching | ~850 - 950 | Raman | Symmetric stretching of the PO₄ tetrahedron. nih.gov |

| O-P-O Bending | ~400 - 600 | Raman | Bending modes of the phosphate anion. nih.gov |

Refinement of Computational Models for Predicting Complex Material Interactions

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for materials science. mdpi.comnih.gov For sodium dihydrogenphosphate monohydrate, refining these models is a key future research trajectory that will accelerate the discovery of new materials and the optimization of existing processes. DFT allows for the simulation of electronic structure and properties, providing insights that are often difficult to obtain experimentally. mdpi.comresearchgate.net

Current computational efforts are focused on accurately predicting the structural, electronic, and vibrational properties of phosphate compounds. However, significant challenges remain, especially in modeling complex interfaces and interactions in aqueous environments or within composite materials.

Future research will concentrate on:

Improving Functionals: Developing more accurate exchange-correlation functionals within DFT that can better describe the non-covalent interactions, such as hydrogen bonding, which are critical in hydrated phosphate systems. nih.gov

Multi-Scale Modeling: Integrating quantum mechanical methods like DFT for the reactive sites with classical molecular dynamics for the bulk material. This will enable the simulation of larger, more realistic systems over longer timescales.

Machine Learning Integration: Employing machine learning algorithms trained on DFT data to rapidly predict material properties. This approach can screen vast numbers of potential derivatives or solid solutions for desired functionalities, significantly speeding up the materials discovery process. mpg.de

By creating more predictive and robust computational models, researchers can perform in silico experiments to guide laboratory synthesis, reducing trial-and-error and enabling a more rational design approach to materials engineering.

Exploration of Novel Derivatives and Solid Solutions with Enhanced Functionality

Moving beyond the simple salt, researchers are exploring the creation of novel derivatives and solid solutions based on the dihydrogen phosphate framework to unlock enhanced or entirely new functionalities. This involves the systematic substitution of the sodium cation or the modification of the phosphate anion itself.

One promising area is the development of high-entropy metal phosphates (HEMPs), which involve combining multiple transition metals into a single-phase phosphate structure. mpg.de These materials are of interest for electrochemical and catalytic applications due to their structural versatility and chemical stability. mpg.de The compositional complexity can lead to synergistic effects that enhance functional properties beyond those of single-metal phosphates.

Key research trajectories include:

Synthesis of High-Entropy Phosphates: Developing automated, high-throughput synthesis platforms to explore the vast compositional space of HEMPs and identify new single-phase materials. mpg.de

Cationic and Anionic Doping: Investigating the effects of doping sodium dihydrogenphosphate monohydrate with various cations and anions to tune its electronic, optical, and catalytic properties.

Formation of Solid Solutions: Creating solid solutions with other phosphate or non-phosphate compounds (e.g., sulfates, vanadates) to create materials with hybrid properties suitable for applications such as ion conductors or pigments.

This exploration of chemical complexity, guided by computational predictions and advanced characterization, is expected to yield a new generation of phosphate-based functional materials.

Design of Next-Generation Industrial Processes Utilizing Phosphate Chemistry